Potassium citrate monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

柠檬酸钾,也称为三钾柠檬酸盐,是柠檬酸的钾盐,分子式为 K₃C₆H₅O₇。它呈白色、吸湿性的结晶粉末,无味,略带咸味。 柠檬酸钾高度溶于水,在多种应用中使用,包括作为食品添加剂调节酸度以及作为医药剂控制由尿酸或胱氨酸引起的肾结石 .

准备方法

合成路线和反应条件: 柠檬酸钾可以通过柠檬酸与碳酸氢钾、碳酸钾或氢氧化钾的中和反应合成。该反应包括将柠檬酸溶解在水中,然后逐渐加入钾化合物,同时保持 pH 值在 6.5 到 6.8 之间。 然后过滤溶液,并蒸发溶剂以获得柠檬酸钾晶体 .

工业生产方法: 在工业环境中,柠檬酸钾的制备包括将柠檬酸发酵液通过高渗透性膜过滤,将溶液加热至 80-90°C,并用活性炭处理。然后将溶液蒸发至饱和状态,冷却至结晶,并用乙醇进一步处理以重新提取。 最后一步涉及将碳酸氢钾溶解在水中,加热至 85-100°C,并加入制备好的柠檬酸溶液以形成柠檬酸钾 .

化学反应分析

反应类型: 柠檬酸钾由于其酸性性质主要进行中和反应。它也可以与金属离子发生络合反应。

常见试剂和条件:

中和: 与强酸(如盐酸)反应生成柠檬酸和氯化钾。

络合: 在水性条件下与钙和镁等金属离子形成络合物。

主要产物:

中和: 柠檬酸和相应的钾盐。

络合: 金属柠檬酸络合物。

科学研究应用

Pharmaceutical Applications

Kidney Stone Management

Potassium citrate is primarily used in the treatment of kidney stones, particularly hypocitraturic calcium oxalate nephrolithiasis and uric acid stones. Studies have shown that potassium citrate therapy significantly reduces stone formation rates. For instance, a randomized trial demonstrated that patients receiving potassium citrate had a stone formation rate drop from 1.2 to 0.1 stones per patient per year over three years, compared to no significant change in the placebo group .

Mechanism of Action

Potassium citrate works by increasing urinary citrate levels, which helps inhibit stone formation. It also raises urinary pH, creating a less favorable environment for stone development . The compound’s ability to act as a systemic alkalizer is crucial in managing conditions like renal tubular acidosis .

Clinical Case Study

A study involving children with diarrheal dehydration showed that an oral rehydration solution containing potassium citrate effectively corrected hypokalemia and acidosis without leading to hyperkalemia. The results indicated that potassium citrate could replace sodium bicarbonate in rehydration solutions .

Food and Beverage Industry

Food Additive

In the food industry, potassium citrate monohydrate serves multiple functions:

- Buffering Agent: It helps maintain pH levels in food products.

- Potassium Fortification: It provides an essential nutrient without increasing sodium content.

- Emulsifying and Stabilizing Agent: It stabilizes emulsions and enhances the texture of various food products.

| Application Area | Functions |

|---|---|

| Baby Food | Potassium fortification, pH buffering |

| Bakery Products | Sodium replacement, stability enhancement |

| Beverages | Flavor enhancement, pH regulation |

Health Claims

The use of potassium citrate allows manufacturers to make health claims regarding potassium content without the associated sodium increase, which is beneficial for consumers with hypertension or those on sodium-restricted diets .

Industrial Applications

Cryopreservation

Potassium citrate is utilized as a cryoprotective agent in biological research. Its hygroscopic nature helps stabilize biological samples during freezing processes. Studies have shown its effectiveness in preserving cellular structures during cryopreservation techniques .

Fire Protection

In industrial applications, potassium citrate is also employed as a fire retardant. Its ability to control the burning rate of materials makes it valuable in manufacturing processes where fire safety is a concern .

Summary of Findings

The applications of this compound span across several critical areas:

- Pharmaceuticals: Effective in managing kidney stones and renal conditions.

- Food Industry: Serves as a multifunctional additive for health benefits.

- Cryopreservation: Aids in preserving biological samples.

- Industrial Uses: Functions as a fire retardant.

作用机制

柠檬酸钾通过增加尿液 pH 值和柠檬酸水平发挥作用。口服后,它会代谢产生碱性负荷,有助于中和尿液的酸性。这种碱化通过抑制草酸钙和尿酸的结晶,防止肾结石的形成。 该化合物还改变了肾脏对柠檬酸的处理方式,增加了其在尿液中的排泄 .

类似化合物:

氯化钾: 用于治疗低钾血症(钾水平低),但没有柠檬酸钾的碱化特性.

柠檬酸钠: 另一种用于类似目的的柠檬酸盐,但含有钠而不是钾。

柠檬酸钙: 用作钙补充剂,也具有碱化特性。

柠檬酸钾的独特性: 柠檬酸钾能够同时补充钾和碱化尿液,使其在预防肾结石方面特别有效。 与主要用于解决钾缺乏的氯化钾不同,柠檬酸钾在医疗和工业应用中都具有双重作用 .

相似化合物的比较

Potassium Chloride: Used to treat hypokalemia (low potassium levels) but does not have the alkalizing properties of potassium citrate.

Sodium Citrate: Another citrate salt used for similar purposes but contains sodium instead of potassium.

Calcium Citrate: Used as a calcium supplement and also has alkalizing properties.

Uniqueness of Potassium Citrate: Potassium citrate is unique in its ability to both supplement potassium and alkalize the urine, making it particularly effective in preventing kidney stones. Unlike potassium chloride, which is primarily used to address potassium deficiency, potassium citrate has a dual role in both medical and industrial applications .

属性

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

CAS 编号 |

6100-05-6 |

分子式 |

C6H10KO8 |

分子量 |

249.24 g/mol |

IUPAC 名称 |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI 键 |

KXXBTYROZQVYLL-UHFFFAOYSA-N |

SMILES |

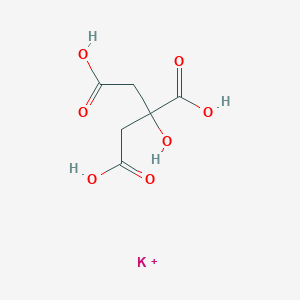

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K] |

颜色/形态 |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Key on ui other cas no. |

6100-05-6 |

物理描述 |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

相关CAS编号 |

6100-05-6 (Parent) 866-84-2 (anhydrous) |

溶解度 |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

同义词 |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。